5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide
Description
The compound “5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” is a synthetic indole-2-carboxamide derivative characterized by the following structural features:
- A 5-methoxyindole core substituted at the 1-position with a methyl group.
- A carboxamide linkage at the indole’s 2-position, connected to a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl moiety.
- The presence of methoxy groups at both the indole (position 5) and carbazole (position 6) rings, which may influence electronic properties and bioavailability.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H25N3O3/c1-27-21-10-8-15(29-2)11-14(21)12-22(27)24(28)26-20-6-4-5-17-18-13-16(30-3)7-9-19(18)25-23(17)20/h7-13,20,25H,4-6H2,1-3H3,(H,26,28) |
InChI Key |
SDJLWBDYSPHXHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Methoxylation: Introduction of methoxy groups at specific positions using reagents like dimethyl sulfate or methanol in the presence of a base.
Carboxamide Formation: Coupling of the indole derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for certain steps.
- Continuous flow chemistry to improve reaction efficiency.
- Advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may lead to deoxygenated products.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- IUPAC Name : 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide
The structure consists of a complex indole framework fused with a carbazole moiety, which is known to exhibit various biological activities.
Antidepressant Activity
Recent studies have indicated that compounds similar to 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide may possess antidepressant properties. The mechanism is believed to involve the modulation of serotonin receptors, which are critical in mood regulation. For instance, a related compound demonstrated significant inhibition of monoamine oxidase (MAO) enzymes, suggesting potential as a therapeutic agent for depression .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of indole derivatives against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The structural features of the compound allow it to interact with multiple cellular pathways involved in cancer progression .
Analgesic Effects
There is emerging evidence that compounds with similar structures exhibit analgesic effects. The modulation of pain pathways through interaction with opioid receptors suggests potential applications in pain management therapies .
Synthesis Strategies
The synthesis of 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide can be achieved through various synthetic routes:
Table 1: Summary of Synthetic Routes
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | ZnCl2 | Moderate | |
| N-Alkylation | Methyl iodide | High | |
| Amide Formation | Carboxylic acid derivatives | Good |
Case Study 1: Antidepressant Activity
A study conducted on related compounds demonstrated significant antidepressant-like effects in animal models when administered at specific dosages. The results indicated a dose-dependent response with optimal efficacy observed at lower concentrations .
Case Study 2: Neuroprotection
In vitro experiments using neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound resulted in reduced cell death and maintained cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of “5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
(a) N-(Benzoylphenyl)-5-Methoxy-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18)
- Structural Features : These compounds retain the 5-methoxyindole-2-carboxamide backbone but replace the tetrahydrocarbazole group with a benzoylphenyl substituent .
- Synthesis : Prepared via coupling of 5-methoxyindole-2-carbonyl chloride with benzoylphenylamines under standard amidation conditions.
- Key Difference : The absence of a fused carbazole system reduces conformational rigidity compared to the target compound.
(b) N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-Methoxy-1H-Indole-2-Carboxamide (Compound 26)
- Structural Features : Features a benzimidazole group linked via a benzyl spacer to the indole-2-carboxamide core .
- Synthesis : Synthesized by coupling 5-methoxy-1H-indole-2-carboxylic acid with a benzimidazole-containing amine, purified using PE/EtOAc (2:8) .
- Activity: Acts as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.
- Key Difference : The benzimidazole substituent introduces distinct hydrogen-bonding and steric effects compared to the tetrahydrocarbazole group.
Indole-3-Carboxamide Derivatives
(a) 6-Methoxy-N-(5-Methyl-4-Phenylthiazol-2-Yl)-1H-Indole-3-Carboxamide (Compound 141)
- Structural Features : Substituted at the indole’s 3-position with a carboxamide linked to a thiazole ring .
- Synthesis : Synthesized via high-temperature coupling of 6-methoxyindole-3-carboxylic acid with a thiazol-2-amine, purified via flash chromatography (n-hexane/EtOAc, 9:1) .
Thiazole- and Benzimidazole-Fused Derivatives
(a) 3-[(2-Amino-4-Oxo-Thiazol-5-Ylidene)Methyl]-1H-Indole-2-Carboxylic Acid Derivatives (2a–2c)
- Structural Features : Incorporate a thiazole ring conjugated to the indole’s 3-position via a methylene bridge .
- Synthesis: Formed via cyclocondensation of 3-formylindole-2-carboxylic acid with aminothiazolones or thioureas in acetic acid .
- Key Difference : The thiazole moiety introduces additional hydrogen-bonding sites, contrasting with the methoxy-dominated substituents in the target compound.
Data Table: Comparative Analysis of Structural and Functional Attributes
Critical Analysis of Structural and Functional Trends
- Electronic Effects : Methoxy groups in the target compound and its analogs enhance solubility but may reduce metabolic stability due to demethylation risks .
- Conformational Rigidity : The tetrahydrocarbazole group in the target compound likely improves target binding affinity compared to flexible benzoylphenyl or benzyl substituents .
- Biological Target Specificity : The tetrahydrocarbazole moiety may favor interactions with hydrophobic enzyme pockets, whereas benzimidazole or thiazole groups engage polar residues .
Biological Activity
5-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 348.42 g/mol. The presence of methoxy groups and the carbazole moiety are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly kinases that regulate cell proliferation and survival.
- Receptor Modulation : It may bind to certain receptors, altering their activity and affecting downstream signaling cascades.
Research indicates that compounds with similar structures often exhibit activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Anticancer Activity
Numerous studies have reported the anticancer potential of compounds structurally related to 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. IC50 values in the low micromolar range have been observed, indicating potent activity.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several research articles have investigated the biological activity of related compounds:
- Antitumor Activity in Cell Lines : A study demonstrated that a related carbazole derivative inhibited cell proliferation in human glioblastoma cells (U251) with an IC50 value of 10 µM .
- Mechanistic Insights : Molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression, suggesting a potential for therapeutic development .
- Safety Profile : Toxicological assessments indicate that derivatives exhibit acceptable safety profiles at therapeutic doses, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
